1,2,3,4,5-Penta-O-acetyl-beta-D-fructose
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Overview
Description
1,2,3,4,5-Penta-O-acetyl-beta-D-fructose is a chemically modified form of fructose, where all five hydroxyl groups are acetylated. This compound is a derivative of beta-D-fructose, a naturally occurring sugar. The acetylation of the hydroxyl groups increases the compound’s stability and alters its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Penta-O-acetyl-beta-D-fructose can be synthesized through the acetylation of beta-D-fructose. The process typically involves the reaction of beta-D-fructose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Penta-O-acetyl-beta-D-fructose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to regenerate the original hydroxyl groups.
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alcohols or amines can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: Produces beta-D-fructose and acetic acid.
Oxidation: Forms various oxidized derivatives of beta-D-fructose.
Substitution: Results in the formation of substituted fructose derivatives.
Scientific Research Applications
1,2,3,4,5-Penta-O-acetyl-beta-D-fructose has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and as a stabilizer in formulations.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed, releasing beta-D-fructose, which then participates in metabolic pathways. The compound’s stability and reactivity also allow it to interact with enzymes and other biomolecules, influencing various biological processes.
Comparison with Similar Compounds
1,2,3,4,5-Penta-O-acetyl-beta-D-fructose can be compared with other acetylated sugars such as:
- 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose
- 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose
Uniqueness
This compound is unique due to its specific acetylation pattern and the properties conferred by the beta-D-fructose backbone. This uniqueness makes it particularly valuable in certain chemical and biological applications.
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-triacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-8(17)22-6-13-14(24-10(3)19)15(25-11(4)20)16(27-13,26-12(5)21)7-23-9(2)18/h13-15H,6-7H2,1-5H3/t13-,14-,15+,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCNAUQKYWJGML-LVQVYYBASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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